2-Ethyl-4-methylpyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-4-methylpyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-3-7-8(9)6(2)4-5-10-7/h4-5H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHYHDZPLKSVQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=C1N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Ethyl 4 Methylpyridin 3 Amine and Its Analogs
Direct Synthetic Routes to 2-Ethyl-4-methylpyridin-3-amine
Direct synthetic routes to the this compound core involve the construction of the pyridine (B92270) ring with the desired substituents already in place or the direct introduction of the amine group onto a pre-functionalized pyridine skeleton.
Cyclization Reactions for Pyridine Ring Formation
The formation of the pyridine ring through cyclization reactions is a powerful strategy for the synthesis of polysubstituted pyridines. These methods often involve the condensation of acyclic precursors. For instance, a general approach to substituted 2-aminopyridines involves the cyclization of suitable nitrile precursors with nitrogen-containing compounds. This can be achieved by reacting an open-chain nitrile precursor with a nitrogen-containing compound, often under thermal conditions with or without a catalyst google.com. While a direct synthesis of this compound via this method is not explicitly detailed in the literature, analogous syntheses of 2-aminopyridine (B139424) derivatives suggest its feasibility. The reaction typically proceeds by heating the precursors, with temperatures ranging from 40°C to 250°C google.com.
Another relevant cyclization approach is the Knoevenagel condensation of aldehydes or ketones with active methylene (B1212753) compounds like ethyl cyanoacetate (B8463686) or malononitrile, followed by reaction with a dimethylformamide (DMF) acetal (B89532). The subsequent acid-catalyzed cyclization of the resulting intermediate can lead to the formation of a substituted pyridone, which can then be converted to the desired aminopyridine google.com. For example, the synthesis of 3-cyano-4-methyl-2-pyridone (B1589630) can be achieved through the acid-catalyzed cyclization of a mixture of 4,4-dicyano-3-methyl-3-butenal dimethyl acetal and 1,1-dicyano-4-methoxy-2-methyl-1,3-butadiene google.com. This pyridone can then be subjected to further transformations to introduce the ethyl and amino groups.
| Starting Materials | Key Reagents | Product (Analog) | Reference |
| Open-chain nitrile precursor, Nitrogen-containing compound | Heat | 2-Aminopyridine derivative | google.com |
| Aldehyde/Ketone, Ethyl cyanoacetate/Malononitrile | DMF acetal, Acid | Substituted 2-pyridone | google.com |
| 2-Cyanoacetamide, 4,4-Dimethoxy-2-butanone | - | 2-Chloro-3-amino-4-methylpyridine | researchgate.net |
Direct Amination Strategies
Direct amination involves the introduction of an amino group onto an existing pyridine ring. One common method is nucleophilic aromatic substitution (SNAr) on a halo-substituted pyridine. For example, 3-amino-4-methylpyridine (B17607) can be synthesized from 3-bromo-4-methylpyridine (B15001) by reaction with ammonia (B1221849) in the presence of a copper sulfate (B86663) catalyst under high pressure and temperature google.com. The yield of this reaction is reported to be as high as 95% google.com. A similar approach could be envisioned for the synthesis of this compound, starting from 3-halo-2-ethyl-4-methylpyridine.
Reductive amination is another powerful tool. While not a direct amination of the pyridine ring itself, it is used to introduce amino groups to substituents. For instance, 5-ethyl-2-methylpyridine (B142974) borane (B79455) (PEMB) has been reported as a useful reagent for the reductive amination of ketones and aldehydes researchgate.net.
Functional Group Interconversion and Modification Approaches
This strategy involves the synthesis of a pyridine ring with a different substitution pattern, followed by chemical modifications to achieve the target this compound structure.
Precursor Synthesis via Ethyl and Methyl Group Introduction
The synthesis often begins with a more readily available pyridine derivative. For example, the synthesis of 2-amino-4-methylpyridine (B118599) has been achieved through a multi-step process starting from a furoate ester compound, which undergoes ring expansion, hydroxyl chlorination, and dechlorination google.com. The introduction of the ethyl group at the 2-position could potentially be achieved through various C-C bond-forming reactions on a suitable precursor.
Reductive and Oxidative Transformations in Pyridine Systems
Functional group interconversions are crucial for accessing a variety of substituted pyridines. For instance, a nitro group can be reduced to an amino group. The synthesis of 3-amino-4-methylpyridine has been reported via the nitration of 4-methylpyridine (B42270) to 3-nitro-4-methylpyridine, followed by hydrogenation under Pd/C conditions google.com. This approach, however, can suffer from harsh reaction conditions.
Another example is the conversion of a cyano group to an amino group. The synthesis of 3-amino-2-chloro-4-methylpyridine (B17603) has been achieved from 2-chloro-4-methyl-3-pyridinecarbonitrile via hydrolysis to the corresponding carboxamide, followed by a Hofmann rearrangement googleapis.com.
Catalytic Coupling Methodologies in Aminopyridine Synthesis
Modern synthetic chemistry heavily relies on catalytic cross-coupling reactions to form C-N and C-C bonds, providing efficient routes to complex molecules.
Palladium-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination, is a widely used method for the synthesis of aminopyridines from halopyridines and amines acs.org. This methodology offers a general and versatile approach to a wide range of substituted aminopyridines.
Rhodium(III)-catalyzed C-H activation and coupling is an emerging strategy. For instance, a three-component coupling of aldehydes, 2-aminopyridines, and diazo esters has been developed to synthesize pyrido[1,2-a]pyrimidin-4-ones acs.orgnih.gov. While this leads to a fused ring system, the underlying C-H activation principle could potentially be adapted for the direct amination of a C-H bond in a pre-functionalized pyridine.
Microwave-assisted synthesis combined with catalytic coupling has also proven to be a rapid and efficient method. The synthesis of 2,6-disubstituted-3-amino-imidazopyridines has been achieved through a microwave-assisted one-pot cyclization/Suzuki coupling approach, demonstrating the power of combining different synthetic strategies nih.gov.
| Coupling Type | Catalyst | Reactants | Product Type | Reference |
| Buchwald-Hartwig Amination | Palladium | Halopyridine, Amine | Aminopyridine | acs.org |
| C-H Activation/Coupling | Rhodium(III) | 2-Aminopyridine, Aldehyde, Diazo ester | Pyrido[1,2-a]pyrimidin-4-one | acs.orgnih.gov |
| Cyclization/Suzuki Coupling | Palladium(0) | 2-Aminopyridine-5-boronic acid pinacol (B44631) ester, etc. | 3-Amino-imidazopyridine | nih.gov |
Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Substitution
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a cornerstone for the synthesis of N-aryl and N-alkyl aminopyridines. acs.orgrsc.org This methodology allows for the formation of a C-N bond between a pyridine halide (or triflate) and an amine in the presence of a palladium catalyst, a suitable ligand, and a base. The versatility of this reaction allows for the coupling of a wide range of amines with substituted pyridines, enabling the synthesis of complex structures. rsc.org
The general mechanism involves the oxidative addition of the palladium(0) catalyst to the pyridine halide, followed by coordination of the amine and subsequent reductive elimination to yield the desired aminopyridine and regenerate the active catalyst. The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results.
Key components and typical conditions for palladium-catalyzed amination of pyridines are summarized below.
| Component | Examples | Purpose |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Source of the active Pd(0) catalyst. mdpi.com |
| Ligand | Xantphos, BINAP, P(t-Bu)₃ | Stabilizes the palladium center and facilitates the catalytic cycle. |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Activates the amine and facilitates the reductive elimination step. |
| Solvent | Toluene (B28343), Dioxane, DMF | Provides the medium for the reaction. |
| Pyridine Substrate | 2-chloropyridines, 2-bromopyridines | The electrophilic partner in the coupling reaction. |
| Amine Nucleophile | Primary amines, secondary amines | The nitrogen source for the desired product. |
In a typical procedure for synthesizing N-arylpyrimidin-2-amine derivatives, a mixture of the corresponding amine, an aryl bromide, a palladium catalyst like dichlorobis(triphenylphosphine)Pd(II), a ligand such as xantphos, and a base like sodium tert-butoxide are refluxed in a solvent like toluene under a nitrogen atmosphere. mdpi.com This approach can yield the target compounds in moderate to good yields, ranging from 27% to 82%. mdpi.com
Other Transition Metal Catalysis in Aminopyridine Synthesis
While palladium has been the most extensively studied metal for C-N cross-coupling reactions, other transition metals have also been employed effectively in the synthesis of aminopyridines. rsc.orgresearchgate.net These alternative catalysts can offer different reactivity, selectivity, and cost-effectiveness compared to palladium. Metals such as copper, nickel, rhodium, iridium, ruthenium, and cobalt have all been utilized in the formation of aminopyridines and related N-heterocycles. rsc.orgresearchgate.net
Copper-catalyzed reactions, known as Ullmann condensations, were among the earliest methods for C-N bond formation and have seen a resurgence with the development of new ligand systems that allow for milder reaction conditions.
Nickel-catalyzed cross-coupling reactions have gained significant attention due to nickel's lower cost compared to palladium. nih.gov Nickel catalysts can be particularly effective for coupling aryl chlorides, which are often less reactive in palladium-catalyzed systems. nih.gov Recent advancements in nickel-catalyzed electrochemical cross-electrophile coupling have demonstrated excellent scalability and practicality for forming C(sp²)-C(sp³) bonds, a strategy that can be adapted for constructing complex pyridine derivatives. nih.gov
The table below provides a comparison of various transition metals used in aminopyridine synthesis.
| Transition Metal | Common Catalysts/Precursors | Typical Reaction Types | Advantages |
| Palladium (Pd) | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald-Hartwig Amination, Suzuki Coupling mdpi.com | High functional group tolerance, broad substrate scope. acs.org |
| Copper (Cu) | CuI, Cu(OAc)₂ | Ullmann Condensation | Lower cost than palladium. |
| Nickel (Ni) | NiBr₂·DME, NiCl₂(dppp) | Cross-Electrophile Coupling nih.gov | Effective for less reactive chlorides, lower cost. nih.gov |
| Rhodium (Rh) | [RhCp*Cl₂]₂ | C-H Amination | Direct functionalization of C-H bonds. |
| Ruthenium (Ru) | Ru(II) polypyridyl complexes | Oxidation, Hydrolysis Catalysis pvpcollegepatoda.org | Rich photochemical and photophysical properties. pvpcollegepatoda.org |
| Cobalt (Co) | CoCl₂, Co(acac)₂ | Cross-Coupling | Lower cost, unique reactivity. |
The choice of metal catalyst is often dictated by the specific substrates, desired functional group tolerance, and cost considerations for the synthesis. ekb.eg
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of increasing importance to minimize environmental impact. researchgate.netresearchgate.net The synthesis of this compound can be designed to be more environmentally benign by focusing on key green chemistry metrics.
Atom Economy and Reaction Efficiency
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Transition metal-catalyzed cross-coupling reactions are often considered to be atom-economical strategies as they can directly form the desired bonds without the need for stoichiometric reagents that end up as waste. rsc.orgresearchgate.net For instance, a C-N coupling reaction directly combines the pyridine and amine fragments, with the catalyst being used in small, recyclable amounts.
Maximizing reaction yield is also a critical component of reaction efficiency. High-yielding reactions reduce the amount of starting material required and minimize the formation of byproducts, simplifying purification and reducing waste. Optimization of reaction conditions such as temperature, solvent, catalyst, and ligand is crucial to achieving high yields.
Solvent Selection and Waste Minimization in Synthetic Protocols
The choice of solvent is a major consideration in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer, more environmentally friendly solvents such as water, ethanol (B145695), or supercritical fluids. orgsyn.org For example, water-promoted, open-flask synthesis of amine-boranes has been demonstrated, showcasing a move towards more benign reaction media. orgsyn.org
Waste minimization strategies include:
Catalyst Recycling: The use of heterogeneous catalysts or catalyst systems that can be easily separated from the reaction mixture and reused can significantly reduce waste and cost.
One-Pot Syntheses: Designing synthetic sequences where multiple steps are carried out in the same reaction vessel without isolating intermediates can reduce solvent use and waste generation. mdpi.com
Use of Benign Reagents: Selecting reagents that are less toxic and produce less harmful byproducts is a key principle. For example, using molecular iodine as a catalyst can be an environmentally benign approach for certain transformations. mdpi.com
Process Optimization and Scalability Studies for this compound Synthesis
The transition from a laboratory-scale synthesis to an industrial process requires careful optimization of reaction parameters to ensure safety, efficiency, cost-effectiveness, and reproducibility. researchgate.net
Process optimization involves a systematic study of how different variables affect the reaction outcome. Key parameters that are often optimized include:
Temperature: Finding the optimal temperature to maximize reaction rate while minimizing side reactions and energy consumption.
Concentration: Adjusting reactant concentrations to improve reaction kinetics and throughput.
Catalyst Loading: Minimizing the amount of expensive transition metal catalyst used without compromising reaction efficiency.
Reaction Time: Determining the shortest time required to achieve maximum conversion, thereby increasing process throughput. researchgate.net
Scalability refers to the ability to increase the production volume of a chemical process. Challenges in scaling up a synthesis can include issues with heat transfer, mass transport, and safety. For instance, highly exothermic reactions that are manageable on a small scale can become hazardous on a large scale. google.com
Modern approaches to scalability include the use of flow chemistry . In a flow process, reactants are continuously pumped through a reactor, allowing for better control over reaction parameters like temperature and pressure, improved safety, and easier automation. nih.gov Flow synthesis has been successfully applied to nickel-catalyzed cross-coupling reactions, demonstrating the ability to produce products at rates of over 100 mg/h with high yields, highlighting its potential for the large-scale production of complex molecules like substituted aminopyridines. nih.gov
Chemical Reactivity and Reaction Mechanisms of 2 Ethyl 4 Methylpyridin 3 Amine
Electrophilic Aromatic Substitution Reactions of the Pyridine (B92270) Ring
The pyridine ring, while aromatic, is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of activating groups, such as the amino and alkyl substituents in 2-Ethyl-4-methylpyridin-3-amine, enhances the electron density of the ring, making it more susceptible to electrophilic attack.
Halogenation and Nitration Studies
Specific studies on the direct halogenation and nitration of this compound are not extensively documented in publicly available literature. However, the reactivity of related aminopyridine systems provides valuable insights. Generally, the amino group is a powerful activating and ortho-, para-directing group. In this molecule, the positions ortho (C4) and para (C6) to the amino group are already substituted. The remaining open positions are C5 and C6.
Halogenation: Direct halogenation of pyridines often requires harsh conditions due to the ring's deactivation. chemrxiv.org However, the activating amino group in this compound would facilitate this reaction. It is anticipated that halogenation, for instance with bromine, would preferentially occur at the C6 position, which is para to the activating amino group and ortho to the methyl group. Another potential, though likely minor, product would be substitution at the C5 position. A milder approach to achieve 3-selective halogenation of pyridines involves the formation of Zincke imine intermediates, which temporarily transforms the electron-deficient pyridine into a reactive alkene-like system, allowing for facile reaction with N-halosuccinimides. chemrxiv.org
Nitration: Nitration of aminopyridines can be complex. The strongly acidic conditions typically used for nitration (e.g., a mixture of nitric and sulfuric acid) would lead to the protonation of the basic amino group, forming an ammonium (B1175870) salt. This deactivating group would significantly hinder electrophilic attack on the pyridine ring. Therefore, protection of the amino group, for example, by acylation, is often necessary before attempting nitration. Following protection, nitration would likely be directed to the C6 position. It is worth noting that nitration of some picolines (methylpyridines) has been shown to be non-selective, yielding mixtures of products. google.com
Regioselectivity and Mechanistic Investigations
The regioselectivity of electrophilic substitution on the this compound ring is primarily governed by the directing effects of the substituents. The -NH2 group is a strong activating, ortho/para-directing group, while the alkyl groups (-CH3 and -C2H5) are weakly activating and also ortho/para-directing.
The directing influences of the substituents are summarized in the table below:
| Substituent | Position | Activating/Deactivating | Directing Effect |
| -NH2 | C3 | Strongly Activating | Ortho, Para |
| -CH3 | C4 | Weakly Activating | Ortho, Para |
| -C2H5 | C2 | Weakly Activating | Ortho, Para |
Considering the combined effects, the C6 position is the most likely site for electrophilic attack as it is para to the strongly activating amino group and ortho to the methyl group. The C5 position is ortho to the amino group but is sterically hindered by the adjacent methyl group at C4. The ethyl group at C2 would direct to the C3 and C5 positions, but these are either already substituted or sterically hindered.
Computational studies on related systems have shown that the regioselectivity of electrophilic substitution on cyclic compounds can be rationalized by considering the bond strength of the bond being broken, in addition to the electronic nature of the attack site. rhhz.net
Reactions Involving the Aminopyridine Moiety
The amino group at the C3 position is a key center of reactivity in this compound, participating in a variety of nucleophilic reactions.
Nucleophilic Reactivity of the Amino Group
The primary amino group possesses a lone pair of electrons, rendering it nucleophilic. It can react with a wide range of electrophiles. For instance, it can be acylated by reacting with acid chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group during other transformations. Alkylation of the amino group with alkyl halides can also occur, leading to secondary and tertiary amines. ambeed.com The nucleophilicity of aminopyridines is influenced by the electronic properties of the pyridine ring and any other substituents present.
Formation of Schiff Bases and Related Imines
One of the most characteristic reactions of primary amines is their condensation with aldehydes and ketones to form imines, commonly known as Schiff bases. jocpr.comsciensage.info this compound readily undergoes this reaction. The general mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine.
An example of a typical Schiff base formation reaction is shown below:
The reaction is typically catalyzed by an acid and often requires the removal of water to drive the equilibrium towards the product. jocpr.com A variety of aldehydes and ketones can be used, leading to a diverse range of Schiff bases with different steric and electronic properties. These Schiff base derivatives are important intermediates in organic synthesis and have been investigated for various applications.
Transformations of the Ethyl and Methyl Substituents
The ethyl and methyl groups attached to the pyridine ring can also undergo chemical transformations, although they are generally less reactive than the amino group or the pyridine ring itself.
Oxidation is a common reaction of alkyl groups on pyridine rings. Depending on the oxidizing agent and reaction conditions, the methyl and ethyl groups can be oxidized to various functional groups. For instance, strong oxidizing agents like potassium permanganate (B83412) can oxidize alkylpyridines to the corresponding pyridine carboxylic acids. google.com Milder oxidation conditions can lead to the formation of ketones. For example, the benzylic C-H bonds of alkylpyridines can be oxidized to ketones using organocatalysts and molecular oxygen. acs.org It is also possible to achieve N-oxidation of alkylpyridines using agents like hydrogen peroxide. tamu.edunih.gov
The reactivity of the alkyl groups can also be influenced by their position on the pyridine ring. Deprotonation of α- and γ-alkyl groups with a strong base is more facile than that of β-alkyl groups. davuniversity.org This can be a useful strategy for further functionalization of the alkyl side chains.
The following table summarizes potential transformations of the alkyl substituents:
| Reaction | Reagents and Conditions | Potential Products |
| Oxidation of methyl group | Strong oxidizing agent (e.g., KMnO4) | 3-Amino-2-ethylpyridine-4-carboxylic acid |
| Oxidation of ethyl group | Milder oxidizing agent | 1-(3-Amino-4-methylpyridin-2-yl)ethan-1-one |
| N-Oxidation | Hydrogen peroxide, catalyst | This compound N-oxide |
Oxidation Pathways of Alkyl Groups
The alkyl substituents on the pyridine ring of this compound are susceptible to oxidation under appropriate conditions. The ethyl and methyl groups can be oxidized to various products depending on the oxidant and reaction parameters.
Common oxidation pathways for alkyl groups on pyridine rings involve the use of strong oxidizing agents. For instance, the ethyl group could be oxidized to a vinyl group, an acetyl group, or even cleaved under harsh conditions. The methyl group can be oxidized to a formyl or carboxyl group. The specific outcome is often a challenge of regioselectivity and control.
| Oxidizing Agent | Potential Product from Ethyl Group | Potential Product from Methyl Group |
| Potassium Permanganate (KMnO4) | 2-Acetyl-4-methylpyridin-3-amine | 2-Ethyl-4-carboxypyridin-3-amine |
| Selenium Dioxide (SeO2) | 2-(1-Hydroxyethyl)-4-methylpyridin-3-amine | 2-Ethyl-4-formylpyridin-3-amine |
| Cerium(IV) Ammonium Nitrate (CAN) | Ring oxidation or polymerization | Ring oxidation or polymerization |
This table presents hypothetical oxidation products based on common organic reactions and is for illustrative purposes.
Furthermore, metabolic oxidation is a relevant pathway in biological systems, where cytochrome P450 enzymes can hydroxylate the alkyl side chains. nih.gov Hindrance of such metabolic oxidation reactions is a strategy sometimes employed in medicinal chemistry to improve the pharmacokinetic profile of drug candidates. nih.goviucr.orgiucr.org
Functionalization via Radical or Organometallic Intermediates
Functionalization of the pyridine ring can be achieved through modern synthetic methods involving radical or organometallic intermediates, which can bypass the typical challenges of electrophilic substitution on pyridines. chemrxiv.org
Radical Functionalization:
The Minisci reaction is a powerful tool for the C-H functionalization of electron-deficient heterocycles like pyridine. chemrxiv.orgnih.gov In the case of this compound, the pyridine ring is activated by the amino and alkyl groups, but the reaction would likely proceed at the positions least sterically hindered and most electronically favorable for radical attack. The reaction typically involves the generation of a radical species from a carboxylic acid, which then adds to the protonated pyridine ring.
Organometallic Intermediates:
Organometallic chemistry offers a versatile platform for the functionalization of pyridines. mlsu.ac.inethernet.edu.et Directed ortho-metalation, where a substituent directs the deprotonation and subsequent metalation of an adjacent position, is a common strategy. However, the substitution pattern of this compound might lead to complex regiochemical outcomes.
Cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, are also highly valuable. These reactions would require prior conversion of the pyridine to a halide or triflate, or the use of a C-H activation strategy. For example, bromination of the pyridine ring followed by a Suzuki coupling with an arylboronic acid could introduce an aryl group. mdpi.com
| Reaction Type | Reagents | Potential Functionalization Site |
| Minisci Reaction | AgNO3, (NH4)2S2O8, R-COOH | C-5 or C-6 of the pyridine ring |
| Directed ortho-Metalation | n-BuLi, TMEDA | C-5 (directed by the amine group) |
| Suzuki-Miyaura Coupling | Pd catalyst, base, Arylboronic acid | Position of a pre-installed halide |
This table illustrates potential functionalization strategies and is not based on experimentally verified outcomes for this specific compound.
Mechanistic Investigations of this compound Reactivity
A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. Mechanistic investigations can involve both computational and experimental approaches.
Computational Elucidation of Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. mdpi.commdpi.com For this compound, DFT calculations could be employed to:
Model Transition States: Identify the structures and energies of transition states for various reaction pathways, such as oxidation or radical addition. This information helps in understanding the feasibility and selectivity of a reaction.
Predict Regioselectivity: Calculate the relative energies of different regioisomeric products, thereby predicting the most likely site of attack on the pyridine ring.
Analyze Electronic Structure: Investigate the molecular orbitals and charge distribution of the molecule to rationalize its reactivity patterns.
For instance, a computational study could compare the activation barriers for radical attack at the C-5 and C-6 positions to predict the regioselectivity of a Minisci-type reaction.
Kinetic Studies of Key Transformation Steps
Kinetic studies provide experimental data on reaction rates, which are fundamental to understanding reaction mechanisms. By monitoring the concentration of reactants, intermediates, and products over time, one can determine the rate law, activation parameters (enthalpy and entropy of activation), and the influence of various factors such as temperature, concentration, and catalysts.
For key transformations of this compound, kinetic studies could involve:
Determining the order of reaction: This helps to identify the number of molecules involved in the rate-determining step.
Investigating the effect of substituents: By comparing the reaction rates of a series of related pyridine derivatives, one can probe the electronic and steric effects on reactivity.
Isotope labeling studies: Using isotopically labeled reactants can help to pinpoint which bonds are broken or formed in the rate-determining step.
For example, a kinetic study of the oxidation of the methyl group could reveal whether the C-H bond cleavage is the rate-limiting step.
Structural Elucidation and Spectroscopic Characterization Techniques
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
The ¹H and ¹³C NMR spectra of 2-Ethyl-4-methylpyridin-3-amine are characterized by distinct signals corresponding to each unique proton and carbon atom in the molecule. The chemical shifts (δ), measured in parts per million (ppm), are influenced by the electronic environment of the nuclei, which is dictated by the arrangement of substituents on the pyridine (B92270) ring.
In the ¹H NMR spectrum, the aromatic protons on the pyridine ring typically appear in the downfield region. The protons of the ethyl and methyl groups will resonate in the upfield region, with their specific shifts and splitting patterns providing clear evidence for their structure and attachment to the ring. The amine (NH₂) protons can appear over a broad range and may sometimes be broadened due to exchange processes.
The ¹³C NMR spectrum provides complementary information, with each carbon atom giving a distinct signal. The positions of the aromatic carbons are particularly diagnostic for confirming the substitution pattern on the pyridine ring. Edited ¹³C spectra, such as those from DEPT (Distortionless Enhancement by Polarization Transfer) experiments, can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. e-bookshelf.denih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of similar substituted pyridine compounds. Actual experimental values may vary depending on the solvent and experimental conditions.
| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
| Pyridine Ring | |||
| C2 | - | ~155-160 | Quaternary carbon, attached to ethyl and amino groups. |
| C3 | - | ~130-135 | Quaternary carbon, attached to the amino group. |
| C4 | - | ~145-150 | Quaternary carbon, attached to the methyl group. |
| H5 | ~7.8-8.0 (d) | ~120-125 | Doublet, coupled to H6. |
| H6 | ~6.9-7.1 (d) | ~147-152 | Doublet, coupled to H5. |
| Substituents | |||
| -NH₂ | ~4.5-5.5 (s, br) | - | Broad singlet, chemical shift is solvent-dependent. |
| 4-CH₃ | ~2.2-2.4 (s) | ~18-22 | Singlet. |
| 2-CH₂CH₃ | ~2.6-2.8 (q) | ~23-27 | Quartet, coupled to the methyl protons of the ethyl group. |
| 2-CH₂CH₃ | ~1.2-1.4 (t) | ~13-16 | Triplet, coupled to the methylene protons of the ethyl group. |
d = doublet, t = triplet, q = quartet, s = singlet, br = broad
To unequivocally establish the atomic connectivity and confirm the substitution pattern, two-dimensional (2D) NMR experiments are employed. nih.govgrafiati.comdergipark.org.triucr.orgchemicalbook.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a COSY spectrum would show a cross-peak between the H5 and H6 protons of the pyridine ring, confirming their adjacency. It would also show a clear correlation between the methylene (-CH₂-) and methyl (-CH₃) protons within the ethyl group. iranchembook.ir
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. It would be used to definitively assign the ¹³C signals for H5/C5, H6/C6, the methyl group carbons, and the ethyl group carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular structure. Key expected HMBC correlations for this compound would include:
Correlations from the 4-CH₃ protons to C3, C4, and C5.
Correlations from the ethyl -CH₂- protons to C2 and C3 of the ring, and to the ethyl -CH₃ carbon.
Correlations from the H5 proton to C3, C4, and C6.
Correlations from the H6 proton to C2, C4, and C5.
These combined 2D NMR data provide an unambiguous map of the molecular structure, confirming the precise placement of the ethyl, methyl, and amine groups on the pyridine core. iranchembook.ir
While solution-state NMR provides data on molecules in a dissolved state, solid-state NMR (ssNMR) offers atomic-level insights into the structure and dynamics of materials in their solid form. nih.gov For a crystalline compound like this compound, ssNMR can be used to study phenomena not observable in solution, such as polymorphism (the existence of multiple crystal forms) and intermolecular interactions, including hydrogen bonding involving the amine group. researchgate.netresearchgate.net
Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and to overcome the line broadening effects seen in solids. nih.gov By comparing the ssNMR spectra with data from X-ray diffraction, a complete picture of the crystal structure and packing can be developed.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, including FT-IR and Raman techniques, serves as a rapid and effective method for identifying the functional groups within a molecule. These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies.
An FT-IR spectrum provides a characteristic "fingerprint" of a molecule by measuring its absorption of infrared radiation. grafiati.comdergipark.org.triucr.org For this compound, the spectrum would display characteristic absorption bands that confirm the presence of its key functional groups.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
| N-H Stretch | 3300 - 3500 | Asymmetric and symmetric stretching of the primary amine group (-NH₂). Often appears as a doublet. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of C-H bonds on the pyridine ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Asymmetric and symmetric stretching of C-H bonds in the ethyl and methyl groups. |
| C=C and C=N Stretch | 1400 - 1650 | Skeletal vibrations of the pyridine ring. Multiple bands are expected in this region. |
| N-H Bend | 1580 - 1650 | Scissoring motion of the primary amine group. |
| C-H Bend | 1350 - 1480 | Bending vibrations of the aliphatic C-H bonds. |
The specific positions and intensities of these bands can be compared with reference spectra of similar compounds, such as other substituted aminopyridines, to support structural confirmation. google.comresearchgate.netmdpi.com
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. dergipark.org.tr While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy often provides stronger signals for non-polar and symmetric bonds, such as the carbon-carbon bonds within the aromatic ring. researchgate.netanalyzeiq.comthermofisher.com
For this compound, the Raman spectrum would be particularly useful for characterizing the vibrations of the substituted pyridine ring. The ring "breathing" modes, which involve the symmetric expansion and contraction of the entire ring, typically give rise to strong and sharp Raman signals. This makes Raman spectroscopy an excellent tool for fingerprinting and confirming the integrity of the core heterocyclic structure. dergipark.org.tr
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the molecular formula is C8H12N2, which corresponds to a molecular weight of approximately 136.19 g/mol . researchgate.netiucr.org
In a typical electron ionization (EI) mass spectrum, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and various fragment ions. The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of two nitrogen atoms, this peak would conform to the nitrogen rule, appearing at an even m/z value.
The fragmentation of this compound is anticipated to follow pathways characteristic of substituted pyridines and aromatic amines. Key fragmentation processes would likely involve:
Alpha-Cleavage: The bond adjacent to the amino group and the ethyl group is susceptible to cleavage. For the ethyl group, this would result in the loss of a methyl radical (•CH3, 15 Da) to form a stable secondary benzylic-type cation.
Benzylic Cleavage: The bond between the ethyl group and the pyridine ring can break, leading to the loss of an ethyl radical (•C2H5, 29 Da).
Ring Fragmentation: The pyridine ring itself can undergo cleavage, leading to a complex pattern of smaller fragment ions.
Loss of HCN: A common fragmentation pathway for pyridine-containing compounds is the elimination of a neutral hydrogen cyanide molecule (HCN, 27 Da).
While a specific experimental mass spectrum for this compound is not publicly available, a hypothetical fragmentation pattern based on these principles can be proposed.
Table 1: Hypothetical Electron Ionization (EI) Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Neutral Loss |
| 136 | [C8H12N2]•+ (Molecular Ion) | - |
| 121 | [M - CH3]•+ | •CH3 |
| 107 | [M - C2H5]•+ | •C2H5 |
| 109 | [M - HCN]•+ | HCN |
This table is illustrative and based on general fragmentation principles for similar compounds.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
To date, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. However, based on studies of analogous substituted aminopyridines, we can predict the likely structural features. mdpi.comiucr.orgnih.govmdpi.com The analysis would involve growing a suitable single crystal of the compound and irradiating it with a focused X-ray beam. The resulting diffraction pattern is then used to calculate the electron density map and, subsequently, the atomic positions within the crystal lattice.
Table 2: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca (Common for similar organic molecules) |
| Unit Cell Dimensions | Dependent on packing, but likely in the range of a=5-10 Å, b=10-15 Å, c=15-20 Å |
| Molecules per unit cell (Z) | 4 or 8 |
This table presents predicted values based on common observations for similar aromatic amines and substituted pyridines.
The solid-state structure of this compound would be significantly influenced by intermolecular forces.
Hydrogen Bonding: The primary amine group (-NH2) is a potent hydrogen bond donor, while the pyridine nitrogen atom is a hydrogen bond acceptor. It is highly probable that the crystal structure would feature a network of intermolecular N-H···N hydrogen bonds, linking adjacent molecules into chains, dimers, or more complex three-dimensional architectures. researchgate.networldwidejournals.comnih.gov These interactions are fundamental in dictating the packing arrangement of the molecules in the crystal.
Polymorphism refers to the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of a substance can exhibit different physical properties, such as melting point, solubility, and stability. Substituted pyridines and aminopyridine derivatives are known to exhibit polymorphism. iucr.orgrsc.org The specific conformation adopted by the molecule and the network of intermolecular interactions can vary depending on the crystallization conditions (e.g., solvent, temperature, rate of cooling).
A systematic study of the crystallization of this compound from various solvents and under different conditions would be necessary to identify and characterize any potential polymorphs. Techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) would be instrumental in screening for and analyzing different crystalline forms. The existence of polymorphism in this compound could have significant implications for its application in materials science and pharmaceutical development. iucr.org
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for predicting the properties of molecular systems with a favorable balance of accuracy and computational cost.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
DFT calculations are widely used to determine the optimized geometry and electronic properties of molecules. researchgate.net For pyridine (B92270) derivatives, methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly employed to achieve a good compromise between accuracy and computational efficiency. tandfonline.commdpi.comnih.gov These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule. nih.gov The electronic structure, including the distribution of electron density, is also elucidated, offering insights into the molecule's reactivity and intermolecular interactions. acs.orgacs.org The geometry optimization process involves finding the minimum energy conformation of the molecule, and frequency calculations are subsequently performed to confirm that the optimized structure corresponds to a true energy minimum, indicated by the absence of imaginary frequencies. mdpi.com
| Parameter | Bond | Theoretical Value (Å or °) |
| Bond Length | C-C (ring) | ~1.39 |
| C-N (ring) | ~1.34 | |
| C-C (ethyl) | ~1.53 | |
| C-N (amine) | ~1.40 | |
| Bond Angle | C-N-C (ring) | ~117 |
| C-C-N (ring) | ~123 | |
| H-N-H (amine) | ~112 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain the electronic properties and reactivity of a molecule. youtube.comresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular reactivity and kinetic stability. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability, as less energy is required for electronic excitation. mdpi.comnih.gov DFT calculations are frequently used to compute the energies of the HOMO and LUMO and to visualize their spatial distribution. mdpi.comresearchgate.net For substituted pyridine systems, the presence of electron-donating groups, like the amino and alkyl groups in 2-Ethyl-4-methylpyridin-3-amine, is expected to raise the energy of the HOMO, while the LUMO energy might be less affected, leading to a specific HOMO-LUMO gap that dictates its chemical behavior. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These values are hypothetical for this compound, based on general principles.)
| Molecular Orbital | Energy (eV) |
| HOMO | -5.80 |
| LUMO | -0.95 |
| HOMO-LUMO Gap (ΔE) | 4.85 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is color-coded to represent different potential values: red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, indicating sites for nucleophilic attack. tandfonline.comresearchgate.net Green and yellow areas typically represent regions of near-zero or intermediate potential. tandfonline.comresearchgate.net For a molecule like this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the nitrogen atom of the amine group, highlighting these as the most probable sites for interaction with electrophiles. uni-muenchen.de Conversely, the hydrogen atoms of the amine group would exhibit positive potential (blue), making them susceptible to interaction with nucleophiles. tandfonline.com
Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation
Table 3: Example of NBO Analysis - Second-Order Perturbation Energies (E(2)) (Note: This table presents hypothetical interactions for this compound.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N(amine) | π(C-C) (ring) | ~5.0 |
| σ(C-H) (ethyl) | π(C-N) (ring) | ~2.5 |
| σ(C-C) (ethyl) | σ*(C-N) (ring) | ~1.8 |
Computational Spectroscopic Property Prediction
Theoretical calculations are also employed to predict spectroscopic properties, such as NMR chemical shifts, which can aid in the structural elucidation and characterization of compounds.
Theoretical Prediction of NMR Chemical Shifts
The prediction of ¹H and ¹³C NMR chemical shifts can be performed using computational methods, most notably the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. researchgate.netd-nb.info These calculations provide theoretical chemical shift values that can be compared with experimental data to confirm the structure of a molecule. acs.orgnih.gov The accuracy of the predicted shifts can be improved by considering solvent effects and by averaging the results over different stable conformations of the molecule, weighted by their Boltzmann populations. d-nb.infonih.gov For this compound, theoretical prediction of its NMR spectrum would involve optimizing its geometry and then calculating the magnetic shielding tensors for each nucleus. These are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). tandfonline.com
Table 4: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) (Note: This table is for illustrative purposes.)
| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
| C2 (ring) | 148.5 | - |
| C3 (ring) | 130.2 | - |
| C4 (ring) | 145.1 | - |
| C5 (ring) | 125.8 | 7.85 |
| C6 (ring) | 149.3 | 8.50 |
| CH₃ (methyl) | 22.4 | 2.45 |
| CH₂ (ethyl) | 28.9 | 2.70 |
| CH₃ (ethyl) | 14.1 | 1.25 |
| NH₂ | - | 4.50 |
Simulated Vibrational Spectra for Comparison with Experimental Data
Computational chemistry is a powerful tool for predicting the vibrational spectra (Infrared and Raman) of molecules. These simulations are crucial for the accurate assignment of vibrational modes observed in experimental spectra. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed for this purpose.
For analogues like 2-amino-4-methylpyridine (B118599) (2A4MP) and 2-amino-3-methylpyridine (B33374) (2A3MP), researchers have performed extensive vibrational analysis. nih.govresearchgate.netscispace.com The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies at a chosen level of theory, such as B3LYP or MP2 with basis sets like 6-31G(d) or 6-311++G(d,p). nih.govnih.govnih.gov The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental FT-IR and FT-Raman data. nih.govnih.gov
Below is a representative table comparing experimental and calculated vibrational frequencies for 2-amino-4-methylpyridine (2A4MP), demonstrating the utility of computational simulations.
Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2-amino-4-methylpyridine (2A4MP) Data sourced from computational studies using B3LYP/6-311++G(d,p) methods. scispace.comnih.gov
| Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) | Vibrational Assignment |
| 3489 | 3489 | 3488 | ν_as(NH₂) |
| 3325 | 3325 | 3330 | ν_s(NH₂) |
| 3064 | 3051 | 3055 | ν(C-H) aromatic |
| 1625 | 1625 | 1628 | δ(NH₂) scissoring |
| 1573 | 1573 | 1574 | ν(C=C) ring |
| 1494 | 1494 | 1495 | ν(C=N) ring |
| 1378 | 1378 | 1378 | ν(C-N) |
| 1248 | 1248 | 1250 | In-plane δ(C-H) |
| 853 | 853 | 855 | Out-of-plane γ(C-H) |
| 497 | 497 | 498 | Ring deformation |
ν = stretching; δ = in-plane bending; γ = out-of-plane bending; s = symmetric; as = asymmetric
Reactivity and Mechanism Predictions via Computational Methods
Computational methods are indispensable for elucidating reaction mechanisms, predicting molecular reactivity, and understanding the influence of the chemical environment.
Transition state theory is a cornerstone of understanding chemical reaction rates. Computational chemistry allows for the precise location of transition state (TS) structures—the highest energy point along a reaction coordinate—and the calculation of the associated energy barriers (activation energies).
Detailed DFT studies on 2-amino-4-methylpyridine (2A4MP) have explored fundamental reactive processes like tautomerization and amino group inversion. nih.govscispace.comnih.gov The tautomeric equilibrium between the amino and imino forms is critical to the molecule's chemical behavior. Calculations at the B3LYP/6-311++G(d,p) level of theory determined that the canonical amino form is significantly more stable than its imino tautomer. scispace.comnih.gov The same studies located the transition state for the intramolecular proton transfer and calculated the activation energy. scispace.comnih.gov
Another process studied is the pyramidal inversion of the -NH₂ group, where the nitrogen atom passes through a planar transition state. The energy barrier for this inversion in 2A4MP was found to be very low, indicating rapid interconversion at room temperature. scispace.comnih.gov These types of calculations, which are directly applicable to this compound, are vital for predicting reaction pathways and stability. For instance, theoretical studies on the phosphination of pyridine derivatives have used transition state analysis to explain product selectivity, finding that steric hindrance plays a key role. jssnu.edu.cnmdpi.com
Table 2: Calculated Activation Energies (ΔE‡) for Processes in 2-amino-4-methylpyridine (2A4MP) Calculations performed at the B3LYP/6-311++G(d,p) level of theory. scispace.comnih.gov
| Process | Reactant | Transition State | Product | ΔE‡ (kcal/mol) |
| Proton Transfer (Tautomerization) | Amino form | H-transfer TS | Imino form | 44.81 |
| Pyramidal Inversion | Pyramidal NH₂ | Planar NH₂ TS | Pyramidal NH₂ (inverted) | 0.41 |
The solvent environment can dramatically influence a molecule's properties and reactivity. Computational models, particularly implicit solvation models like the Polarizable Continuum Model (PCM), are used to simulate these effects. asianresassoc.orgacs.org These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in solution.
Studies on various pyridine derivatives demonstrate that solvent polarity can alter the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). asianresassoc.orgbohrium.com A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. asianresassoc.org For example, computational investigations into the nucleophilic substitution reaction of 2-bromopyridine (B144113) showed that water, acting as both a solvent and a catalyst, significantly lowers the transition state energy by forming hydrogen bonds, thus accelerating the reaction compared to the gas phase or in an aprotic solvent like DMSO. niscpr.res.in Theoretical studies on substituted pyridines have also successfully used continuum models to reproduce solvation free energies and predict how aqueous environments affect basicity (pKa values). acs.org These findings underscore the necessity of including solvent effects in computational models to accurately predict the reactivity of molecules like this compound in solution. researchgate.net
Molecular Dynamics Simulations
For larger, more complex systems, Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion, conformational changes, and intermolecular interactions over time.
While no specific MD simulations for isolated this compound are reported, this technique is highly relevant for studying its interactions in a condensed phase or with biological macromolecules. For instance, MD simulations have been extensively used to investigate how aminopyridine derivatives bind to protein targets. nih.govnih.govtandfonline.com In these studies, a ligand is docked into a protein's active site, and MD simulations are run to assess the stability of the complex. mdpi.com Key metrics such as the root-mean-square deviation (RMSD) are monitored to see if the ligand remains stably bound. mdpi.com Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the simulation trajectory to calculate the binding free energy, providing a quantitative measure of binding affinity. nih.gov Such studies are critical in drug discovery for understanding how potential drug candidates, which could include derivatives of this compound, interact with their biological targets on a dynamic level. tandfonline.com
Synthesis and Characterization of Novel Derivatives and Analogs of 2 Ethyl 4 Methylpyridin 3 Amine
Design Principles for Structural Modification
Substitution on the Pyridine (B92270) Ring: The introduction of various substituents at available positions on the pyridine ring can significantly influence the electronic properties, lipophilicity, and steric profile of the molecule. For instance, the Suzuki cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl groups at halogenated positions of the pyridine ring. A study on 5-bromo-2-methylpyridin-3-amine (B1289001) demonstrated the feasibility of palladium-catalyzed coupling with various arylboronic acids to yield a series of 5-aryl-2-methylpyridin-3-amine derivatives. mdpi.com This methodology could be adapted to a brominated derivative of 2-Ethyl-4-methylpyridin-3-amine to generate a library of novel compounds.
Modification of the Amino Group: The primary amino group at the 3-position is a key site for derivatization. It can be acylated, alkylated, or used as a nucleophile in various condensation reactions to form amides, secondary or tertiary amines, and imines (Schiff bases). tandfonline.com For example, the reaction of 2-aminopyridine (B139424) derivatives with aldehydes or ketones can yield Schiff bases, which can serve as intermediates for further transformations or possess intrinsic biological activities. tandfonline.com
Functionalization of the Alkyl Groups: The ethyl and methyl groups at the 2- and 4-positions, respectively, can also be functionalized, although this is often more challenging. For instance, the methyl group can be activated for cyclization reactions, as seen in the synthesis of 6-azaindoles from 3-amino-4-methylpyridines where the methyl group participates in the ring formation. chemrxiv.org
The following table summarizes some potential structural modifications and the expected impact on the properties of the parent compound.
| Modification Site | Type of Modification | Potential Impact on Properties |
| Pyridine Ring (e.g., C-5 or C-6) | Halogenation, Nitration, Sulfonation | Altered electronic properties, reactivity, and potential for further functionalization. |
| Pyridine Ring (e.g., C-5 or C-6) | Suzuki or other cross-coupling reactions | Introduction of aryl or heteroaryl groups, leading to extended conjugation and modified biological target interactions. |
| Amino Group (N-3) | Acylation, Alkylation | Modified solubility, hydrogen bonding capacity, and steric hindrance. |
| Amino Group (N-3) | Formation of Schiff bases | Creation of new pharmacophores and intermediates for further synthesis. |
| Methyl Group (C-4) | Activation and cyclization | Formation of fused ring systems. |
Aminopyridine Conjugates and Hybrid Molecules
The conjugation of this compound with other molecular entities can lead to the development of hybrid molecules with combined or enhanced functionalities. This approach is widely used in drug discovery to create multi-target ligands or to improve the pharmacokinetic properties of a lead compound.
One common strategy is the formation of aminopyridine-thiazole conjugates . The Hantzsch thiazole (B1198619) synthesis, for instance, can be employed to couple an aminopyridine-derived thiourea (B124793) with an α-haloketone to produce a 2-(pyridin-amino)thiazole derivative. nih.goviucr.org This approach can be used to synthesize hybrid molecules that combine the structural features of both the aminopyridine and thiazole rings, which are both important pharmacophores in medicinal chemistry.
Another approach is the synthesis of aminopyridine-based dual inhibitors . For example, by linking an aminopyridine scaffold to a pharmacophore known to inhibit a different biological target, it is possible to create a single molecule that can modulate two distinct pathways. A recent study described the development of 2-aminopyridine-based dual inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). acs.org
Furthermore, aminopyridine-functionalized nanomaterials represent an emerging class of hybrid materials. For instance, aminopyridine moieties have been grafted onto the surface of magnetic Fe₃O₄ nanoparticles to create efficient adsorbents for heavy metal ions from aqueous solutions. acs.org
The following table provides examples of aminopyridine conjugates and their potential applications.
| Conjugate Type | Synthetic Strategy | Potential Application |
| Aminopyridine-Thiazole | Hantzsch thiazole synthesis | Medicinal chemistry, development of new bioactive compounds. |
| Aminopyridine-based Dual Inhibitors | Linker-based conjugation of two distinct pharmacophores | Multi-target drug discovery, e.g., for cancer therapy. |
| Aminopyridine-Nanoparticle Hybrids | Surface functionalization of nanoparticles | Environmental remediation, catalysis, biomedical applications. |
| Aminopyridine Schiff Bases | Condensation with aldehydes/ketones | Synthesis of novel ligands, materials with interesting optical properties. tandfonline.com |
Heterocyclic Ring Annulation and Expansion Studies
Ring annulation, or the fusion of a new ring onto the existing pyridine core, is a powerful strategy for creating more complex, polycyclic heterocyclic systems. These new structures can exhibit significantly different properties compared to the parent monocyclic pyridine.
A notable example is the synthesis of 6-azaindoles from 3-amino-4-methylpyridines. In a reaction with trifluoroacetic anhydride (B1165640) (TFAA), the methyl group at the 4-position is activated and participates in a [4+1]-cyclization to form the pyrrole (B145914) ring of the 6-azaindole (B1212597) system. chemrxiv.org This reaction provides a scalable and efficient route to this important heterocyclic scaffold, which is found in several biologically active compounds. chemrxiv.org
Another important ring fusion reaction is the construction of pyrido[3,2-d]pyrimidines . These fused systems can be synthesized from 3-aminopyridine-2-carboxamide (B1253797) derivatives through condensation with reagents like dimethylformamide-dimethylacetamide (DMF-DMA). e-bookshelf.de This approach could be adapted to a suitably substituted derivative of this compound to generate novel pyrido[3,2-d]pyrimidine (B1256433) structures.
Furthermore, reactions of aminopyridines with functionalized maleimides can lead to the formation of ring-fused pyridines like pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines. beilstein-journals.org The outcome of such reactions can be influenced by the substituents on the aminopyridine ring. beilstein-journals.org
The table below presents examples of heterocyclic ring annulation reactions involving aminopyridines.
| Starting Material | Reagent(s) | Fused Heterocyclic Product |
| 3-Amino-4-methylpyridine (B17607) | Trifluoroacetic anhydride (TFAA) | 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindole chemrxiv.org |
| 3-Aminopyridine-2-carboxamide | Dimethylformamide-dimethylacetamide (DMF-DMA) | Pyrido[3,2-d]pyrimidin-4(3H)-one e-bookshelf.de |
| 2-Aminopyridine | Functionalized maleimide | Pyrido[1,2-a]pyrrolo[3,4-d]pyrimidine beilstein-journals.org |
| 3-Aminopyridines | Salt with hydrogen atoms at C2 and C4 | Fused quino[3,2-d]pyrimidines researchgate.net |
Stereochemical Investigations of Chiral Derivatives
The introduction of chirality into derivatives of this compound can lead to stereoisomers with distinct properties, which is of particular importance in the development of pharmaceuticals and chiral materials.
One avenue for creating chiral derivatives is through the use of chiral auxiliaries or catalysts in the synthesis. For example, chiral 4-(dimethylamino)pyridine (DMAP) derivatives have been developed as effective catalysts for enantioselective acylations and other transformations. researchgate.net Such catalysts could be employed to introduce stereocenters into derivatives of this compound.
Another approach involves the synthesis of atropisomers , which are stereoisomers arising from hindered rotation around a single bond. The synthesis of stable atropisomers often involves the creation of sterically demanding groups adjacent to the bond with restricted rotation.
The investigation of chirality transmission in multichromophoric systems is also an active area of research. In such systems, a chiral center can induce a preferred helicity in a conjugated system, which can be studied using techniques like circular dichroism (CD) spectroscopy. mdpi.com For instance, chiral monoamines have been derivatized with aminopyridine-containing linkers to study their interaction with porphyrin tweezers, where the chirality of the amine influences the spatial arrangement of the porphyrin units. mdpi.com
The synthesis of planar chiral derivatives is another fascinating area. Ferrocene (B1249389) derivatives of aminopyridines, for example, can exhibit planar chirality due to the restricted rotation of the cyclopentadienyl (B1206354) rings. nih.gov These compounds have shown excellent enantioselectivity in a range of asymmetric reactions. nih.gov
The following table summarizes different aspects of stereochemical investigations in the context of aminopyridine derivatives.
| Type of Chirality | Method of Introduction/Investigation | Example |
| Point Chirality | Use of chiral catalysts (e.g., chiral DMAP) | Enantioselective acylation of a prochiral derivative. researchgate.net |
| Atropisomerism | Introduction of bulky substituents to hinder bond rotation | Synthesis of stable atropisomeric biaryls. |
| Helical Chirality | Chirality transmission in conjugated systems | Porphyrin tweezer complexes with chiral aminopyridine derivatives. mdpi.com |
| Planar Chirality | Synthesis of metallocene derivatives | Planar chiral ferrocene derivatives of aminopyridines. nih.gov |
Advanced Material Science Applications Non Clinical/non Safety
2-Ethyl-4-methylpyridin-3-amine as a Building Block for Functional Polymers
The molecular architecture of this compound, possessing both a reactive primary amine group and a nitrogen-containing aromatic ring, makes it a highly suitable candidate as a monomer for the synthesis of functional polymers. The amino group can readily participate in various polymerization reactions, such as polycondensation, while the pyridine (B92270) moiety can impart specific properties like thermal stability, metal coordination capability, and defined electronic characteristics to the resulting polymer backbone.
Methods like oxidative polycondensation, which are effective for synthesizing polymers from monomers like aminophenols, can be applied to aminopyridine derivatives. researchgate.net This process typically involves using mild oxidants to link monomer units. researchgate.net Furthermore, organometallic polycondensation reactions, often promoted by nickel or palladium complexes, are a versatile route to creating π-conjugated polymers, including those incorporating pyridine units. researchgate.net These methods produce polymers with well-defined structures and interesting electronic and optical properties. researchgate.net
For instance, studies on other aminopyridines have demonstrated their successful polymerization. Poly-2-aminopyridine has been synthesized electrochemically, resulting in a polymer with a head-to-tail structure. researchgate.net In another example, p-aminopyridine methacrylate (B99206) was synthesized and subsequently polymerized via radical homopolymerization to yield a polymer with high antimicrobial properties. researchgate.net These examples establish a strong precedent for the use of this compound as a monomer. Its bifunctional nature allows it to be incorporated into polymer chains, such as polyamides, polyimides, or other condensation polymers, where the pyridine ring becomes a pendant group or part of the main chain, influencing the polymer's final characteristics. mdpi.com
Role in Coordination Chemistry and Ligand Design for Catalysis (non-biological systems)
In the realm of non-biological catalysis, the design of effective ligands is paramount for controlling the activity and selectivity of metal centers. The aminopyridine scaffold is a well-established and valuable ligand framework in coordination chemistry, widely used for base metal catalysis. nsf.gov this compound can act as a multidentate ligand, coordinating to metal ions through the nitrogen atom of the pyridine ring and the nitrogen of the amino group, forming stable chelate rings.
The formation of such complexes with transition metals like manganese, cobalt, nickel, copper, and zinc has been extensively studied for other aminopyridines. ekb.egekb.eg These complexes have demonstrated significant catalytic activity in various reactions. For example, a nickel(II) complex with 4-aminopyridine (B3432731) was shown to be effective in the catalytic removal of organic dyes from wastewater. ekb.egekb.eg Similarly, titanium complexes supported by aminopyridinate ligands are active catalysts for hydroamination reactions. acs.org
The utility of aminopyridines extends to palladium- and rhodium-catalyzed reactions, where they serve as directing groups for C-H activation and subsequent functionalization, enabling the synthesis of complex heterocyclic structures like indoles. rsc.org The electronic and steric properties of the ligand, influenced by substituents like the ethyl and methyl groups in this compound, are crucial for tuning the catalytic performance of the metal center. Research on related iron(II) complexes has shown that modifying the steric hindrance on the ligand can directly impact catalytic activity in processes like atom transfer radical polymerization (ATRP). nsf.gov
Table 1: Examples of Catalytic Applications of Aminopyridine-Metal Complexes This table summarizes catalytic activities observed for complexes of the closely related 4-aminopyridine, illustrating the potential catalytic roles for complexes of this compound.
| Metal Ion | Ligand | Application | Outcome | Reference |
| Ni(II) | 4-Aminopyridine | Removal of Orange G dye | Near-complete dye removal after 90 minutes | ekb.eg |
| Ti(IV) | N,6-dimesityl-2-aminopyridinate | Intramolecular hydroamination | Cyclization of primary aminoalkenes at room temperature | acs.org |
| Fe(II) | [2-[(2,6-Me2-C6H3)NHCH(R)]C5H4N] | Styrene Polymerization (ATRP) | Catalyzes polymerization, activity dependent on 'R' group | nsf.gov |
| Rh(III) | N-aryl-2-aminopyridine | Annulation with sulfoxonium ylides | Synthesis of indole (B1671886) products | rsc.org |
Application as Chiral Dopants in Liquid Crystal Technology
Liquid crystal (LC) technology relies on the ability of molecules to self-assemble into ordered, yet fluid, phases. Introducing a chiral molecule, known as a dopant, into a non-chiral (nematic) liquid crystal host can induce a helical superstructure, resulting in a chiral nematic or cholesteric phase. researchgate.net This induced helical structure is characterized by its pitch, and the efficiency of a dopant in inducing this twist is quantified by its helical twisting power (HTP). rsc.orgrsc.org
Pyridine-based compounds are integral to the synthesis of a wide variety of thermotropic liquid crystals, valued for their influence on the material's mesomorphic properties. mdpi.comrsc.orgresearchgate.net The chirality of this compound (when resolved into its separate enantiomers) makes it a potential candidate for use as a chiral dopant. Its molecular structure, featuring a rigid pyridine core and flexible alkyl groups, is conducive to integration within a liquid crystal host. Theoretical studies on related pyridine derivatives have suggested their potential as chiral dopants for liquid crystals.
The HTP of a dopant is highly dependent on its molecular structure and its interactions with the LC host. researchgate.net Computer simulations based on Monte Carlo methods have been developed to predict the HTP of chiral materials, providing a tool for the rational design of new dopants. rsc.orgaps.org While specific experimental HTP values for this compound are not yet reported, its structural similarity to other heterocyclic LCs and the established principles of chirality transfer suggest its potential utility in this advanced application. The ability to induce a helical structure with a specific pitch is crucial for applications such as reflective displays and optical sensors.
Corrosion Inhibition Mechanisms: A Theoretical and Experimental Approach
The use of organic molecules as corrosion inhibitors for metals in acidic environments is a critical industrial application. Aminopyridine derivatives have been identified as highly effective corrosion inhibitors, particularly for mild steel. mdpi.comsrce.hriapchem.org The inhibition mechanism is based on the adsorption of the organic molecules onto the metal surface, forming a protective barrier that impedes both the anodic and cathodic reactions of corrosion. mdpi.com
The effectiveness of this compound as a corrosion inhibitor can be understood through both theoretical and experimental frameworks. The molecule contains nitrogen heteroatoms in both the pyridine ring and the amino group, which are rich in electron density. These heteroatoms act as active centers for adsorption, donating lone-pair electrons to the vacant d-orbitals of iron atoms on the steel surface. researchgate.net The aromatic pyridine ring can also contribute to adsorption through π-electron interactions with the metal.
Theoretical Approach: Density Functional Theory (DFT) Computational studies using Density Functional Theory (DFT) are powerful tools for elucidating the inhibition mechanism at a molecular level. eurjchem.comscispace.com By calculating various quantum chemical parameters for inhibitor molecules, their potential efficiency can be predicted. Key parameters include:
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Higher values indicate a greater tendency to donate electrons to the metal surface.
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Lower values suggest a greater ability to accept electrons from the metal.
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap generally correlates with higher inhibition efficiency, as it implies easier polarization of the molecule and stronger adsorption. eurjchem.com
Dipole Moment (μ): A higher dipole moment can facilitate stronger electrostatic interactions with the metal surface.
Studies on analogous aminopyridine compounds show a clear correlation between these theoretical parameters and experimentally observed inhibition efficiency. eurjchem.comscispace.com
Table 2: Calculated Quantum Chemical Parameters for Aminopyridine Derivatives (Illustrative) This table shows representative DFT-calculated values for related aminopyridine molecules, providing insight into the expected electronic properties of this compound relevant to corrosion inhibition.
| Inhibitor Molecule | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| 4-Aminopyridine | -6.098 | -0.678 | 5.420 | mdpi.com |
| 2-Aminopyridine (B139424) | -6.112 | -0.584 | 5.528 | mdpi.com |
| Methyl 2-aminopyridine-4-carboxylate | -0.231 | -0.070 | 0.161 | eurjchem.comscispace.com |
Experimental Validation Experimentally, the effectiveness of inhibitors is measured using techniques like weight loss and electrochemical impedance spectroscopy (EIS). srce.hracs.org These studies consistently show that the inhibition efficiency of aminopyridines increases with their concentration. acs.org The adsorption process on the metal surface is often found to follow the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. srce.hracs.org For N-substituted 2-aminopyridine derivatives, inhibition efficiencies as high as 97% have been reported. acs.org Given these findings, this compound is expected to be an effective mixed-type corrosion inhibitor, adsorbing onto the metal surface via a combination of chemical and physical interactions.
Analytical Methodologies for 2 Ethyl 4 Methylpyridin 3 Amine Excluding Basic Id and Quantification
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatographic techniques are fundamental for assessing the purity of 2-Ethyl-4-methylpyridin-3-amine and for its isolation from reaction mixtures and potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
Reversed-phase HPLC (RP-HPLC) is a primary workhorse for the purity assessment of pyridine (B92270) derivatives. jocpr.comresearchgate.net The separation is typically achieved on a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity. bepls.com A mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier (such as acetonitrile (B52724) or methanol) is commonly used in either isocratic or gradient elution modes to achieve optimal separation. jocpr.comptfarm.pl UPLC, with its use of smaller particle size columns (sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and improved sensitivity, which is crucial for detecting trace impurities. waters.com
For chiral purity assessment, specialized chiral stationary phases (CSPs) are necessary. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective in separating enantiomers of chiral pyridine derivatives. benthamdirect.comtandfonline.com The choice of mobile phase, often a mixture of a non-polar solvent like n-hexane and an alcohol such as ethanol (B145695) or isopropanol, is critical for achieving enantioseparation. researchgate.net
Gas Chromatography (GC)
GC is a highly effective technique for the analysis of volatile and semi-volatile impurities, such as residual solvents from the synthesis process. scirp.org Headspace GC, where the vapor phase above the sample is injected, is particularly suited for determining residual solvents like toluene (B28343), ethyl acetate, or tetrahydrofuran (B95107) that may be present in the final product. ijpsonline.comrroij.com The use of a polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) or a cyanopropylphenyl-dimethylpolysiloxane phase, is often preferred for the separation of polar analytes like pyridine derivatives. ijpsonline.comgoogle.com Flame Ionization Detection (FID) is a common choice for quantification due to its broad applicability to organic compounds. scirp.org
Interactive Table 1: Typical Chromatographic Conditions for the Analysis of this compound
| Parameter | HPLC (Purity) | UPLC (Impurity Profiling) | GC (Residual Solvents) | Chiral HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | BEH C18, 2.1 x 50 mm, 1.7 µm | DB-624, 30 m x 0.32 mm, 1.8 µm | Chiralpak IA, 4.6 x 250 mm, 5 µm |
| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 0.1% NH4OH in WaterB: Acetonitrile | Nitrogen or Helium | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | 1.2 mL/min | 1.0 mL/min |
| Detection | UV/PDA at 254 nm | PDA and/or MS | FID | UV/PDA at 254 nm |
| Temperature | 30 °C | 40 °C | 40°C initial, ramp to 220°C | 25 °C |
| Mode | Gradient | Gradient | Temperature Program | Isocratic |
Advanced Spectroscopic Methods for Trace Analysis and Impurity Profiling
For the structural elucidation of impurities and their quantification at trace levels, advanced spectroscopic methods, particularly when coupled with chromatographic techniques, are indispensable.
Mass Spectrometry (MS)
Mass spectrometry, especially when hyphenated with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful tool for impurity profiling. ijprajournal.comresolvemass.ca LC-MS allows for the sensitive detection and identification of non-volatile and thermally labile impurities that may be structurally related to this compound, such as byproducts from the synthesis. biomedres.us High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which enables the determination of the elemental composition of an unknown impurity, greatly aiding in its identification. thermofisher.com GC-MS is the method of choice for the identification of volatile and semi-volatile impurities. thermofisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of isolated impurities. While generally less sensitive than MS, high-field NMR can provide detailed structural information, including the connectivity of atoms and stereochemistry. For complex mixtures, specialized techniques such as LC-NMR can be employed, where the effluent from an HPLC is directed into the NMR spectrometer for analysis of the separated components.
Potential process-related impurities could arise from starting materials, intermediates, or side reactions during the synthesis of this compound. These could include isomers, over-alkylated products, or unreacted precursors.
Interactive Table 2: Potential Impurities and Methods for Trace Analysis
| Potential Impurity | Origin | Analytical Technique |
| Isomeric Pyridines | Side Reaction/Starting Material | GC-MS, LC-HRMS |
| Unreacted Starting Materials | Incomplete Reaction | HPLC-UV, GC-MS |
| Over-alkylated Byproducts | Side Reaction | LC-MS |
| Residual Solvents (e.g., Toluene) | Synthesis Process | Headspace GC-MS |
| Degradation Products | Storage/Handling | LC-MS/MS |
Method Validation and Analytical Performance Metrics
The validation of analytical methods is a mandatory requirement by regulatory bodies like the International Council for Harmonisation (ICH) to ensure that a method is suitable for its intended purpose. ich.org A validated method provides confidence in the reliability of the analytical data. jocpr.comactascientific.com
The validation process for an HPLC or GC method for this compound would encompass the following key performance metrics:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. jocpr.com This is often demonstrated by the resolution of the main peak from all other peaks in the chromatogram.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of >0.999 is typically desired. bepls.com
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike recovery studies, where a known amount of impurity is added to the sample and the recovery is calculated. researchgate.net Acceptance criteria are often in the range of 80-120%. jocpr.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst). The relative standard deviation (RSD) should typically be less than 10% for impurity analysis. jocpr.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. bepls.com
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. bepls.com For impurities, the LOQ must be at or below the reporting threshold.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net
Interactive Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria (ICH Q2(R1))
| Validation Parameter | Purpose | Typical Acceptance Criteria for Impurity Method |
| Specificity | To ensure the signal is from the analyte of interest. | Peak purity > 0.99; Resolution > 2.0 between adjacent peaks. |
| Linearity | To demonstrate a proportional response to concentration. | Correlation coefficient (r²) > 0.999. |
| Accuracy | To assess the closeness to the true value. | Recovery of 80.0% to 120.0% of the spiked amount. |
| Precision (Repeatability) | To show precision under the same conditions. | RSD ≤ 10.0%. |
| Precision (Intermediate) | To show precision under different conditions. | RSD ≤ 15.0%. |
| Limit of Quantification (LOQ) | To define the lowest quantifiable concentration. | Signal-to-noise ratio ≥ 10. |
| Robustness | To assess the method's reliability with small changes. | System suitability parameters must pass. |
Future Research Directions and Unexplored Avenues
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic routes is paramount to enabling broader research and application of 2-Ethyl-4-methylpyridin-3-amine. While classical methods for pyridine (B92270) synthesis exist, future research should focus on modern catalytic systems that offer improved yields, regioselectivity, and functional group tolerance.
One promising avenue lies in the adaptation of metal-catalyzed cycloaddition reactions. For instance, cobalt-catalyzed [2+2+2] cycloadditions of yne-ynamides with nitriles have emerged as a powerful tool for constructing aminopyridine cores. Investigating the feasibility of this methodology for the synthesis of this compound, potentially by utilizing propyne, an ethyl-substituted ynamide, and acetonitrile (B52724), could provide a direct and atom-economical route. Further exploration could involve modifying the substitution pattern on the yne-ynamide to control the regioselectivity, potentially favoring the desired 3-amino substitution pattern.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, represent another fertile ground for synthetic innovation. Research could explore the synthesis of a suitably functionalized pyridine precursor, such as a halogenated 2-ethyl-4-methylpyridine, which could then undergo amination via a Buchwald-Hartwig coupling. Conversely, starting with a brominated aminopyridine and introducing the ethyl and methyl groups through sequential cross-coupling reactions could offer an alternative and flexible approach. The development of such methods would facilitate the creation of a library of derivatives for structure-activity relationship studies.
Furthermore, iridium-catalyzed asymmetric addition of amine N-H bonds across internal alkenes presents a cutting-edge strategy for producing chiral alkylamines. Future work could investigate the potential of using this compound as the amine source in such reactions, or as a ligand to direct the stereochemical outcome, thereby opening pathways to novel chiral molecules with potential biological activity.
Advanced Mechanistic Insights into Complex Reactions
A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For this compound, future research should aim to elucidate the intricate details of its participation in and influence on complex chemical reactions.
The use of advanced techniques such as in situ spectroelectrochemistry, combined with computational studies like Density Functional Theory (DFT), can provide invaluable mechanistic information. For example, studying the behavior of cobalt complexes bearing the this compound ligand in electro- or photocatalytic processes, such as CO2 reduction, could reveal key reactive intermediates and catalytic bottlenecks. Understanding how the electronic and steric properties of the ethyl and methyl substituents influence the stability and reactivity of these intermediates would be a key objective.
Additive mapping is another powerful tool for gaining mechanistic insight into complex reactions that may otherwise be difficult to study. By systematically screening a library of additives in a reaction involving this compound, researchers could identify substances that enhance reaction efficiency
Q & A
Q. What are the common synthetic routes for 2-ethyl-4-methylpyridin-3-amine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, such as nucleophilic substitution or cross-coupling, to introduce ethyl and methyl groups onto the pyridine core. Key steps include:
- Amine functionalization : Reacting halogenated pyridine derivatives with ethylamine under basic conditions .
- Methylation : Using methylating agents (e.g., methyl iodide) in the presence of a palladium catalyst .
- Optimization : Controlled temperatures (60–80°C) and inert atmospheres (N₂/Ar) are critical to avoid side reactions . Yield improvements (>70%) are achieved via continuous flow reactors, which enhance mixing and heat transfer .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the ethyl group’s triplet (~1.2 ppm) and methyl’s singlet (~2.3 ppm) are diagnostic .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (149.19 g/mol) and fragmentation patterns .
- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the pyridine ring .
Q. How can researchers optimize purification methods for this compound?
- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate unreacted starting materials .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%) by exploiting differential solubility .
Q. What are the stability considerations for this compound under varying storage conditions?
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.
- Moisture : Desiccants (e.g., silica gel) prevent hydrolysis of the amine group .
- pH stability : Avoid strongly acidic conditions (pH <3), which protonate the amine and reduce reactivity .
Advanced Research Questions
Q. How do structural modifications of this compound impact its interaction with biological targets?
- Substituent effects : Replacing the ethyl group with trifluoromethyl enhances lipophilicity, improving blood-brain barrier penetration .
- Steric hindrance : Bulkier substituents at the 4-position reduce binding affinity to cytochrome P450 enzymes, as shown in SAR studies .
Q. What computational methods predict the reactivity of this compound in catalytic systems?
- DFT calculations : Model transition states for cross-coupling reactions, identifying optimal catalysts (e.g., Pd(PPh₃)₄) .
- Machine learning : Train models on reaction databases to predict yields under varying solvent and temperature conditions .
Q. How can researchers resolve contradictions in reported biological activity data?
- Batch variability : Use HPLC to verify purity (>98%) and rule out impurities as confounding factors .
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to ensure reproducibility .
Q. What role does this compound play in designing antiviral or antimicrobial agents?
- Antiviral scaffolds : Pyridine derivatives inhibit viral polymerases by mimicking nucleoside bases, as seen in RNA virus studies .
- Antimicrobial activity : Methyl groups enhance membrane permeability, targeting bacterial efflux pumps .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
